4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo-
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Overview
Description
4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- is a heterocyclic compound with a unique structure that includes a pyrimidinone core, a propoxyphenyl group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidinone derivative with a propoxyphenylmethyl halide under basic conditions to introduce the propoxyphenylmethyl group. The thioxo group is then introduced through a thiolation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyrimidinone, tetrahydro-1-((4-methoxyphenyl)methyl)-2-thioxo-
- 4(1H)-Pyrimidinone, tetrahydro-1-((4-ethoxyphenyl)methyl)-2-thioxo-
- 4(1H)-Pyrimidinone, tetrahydro-1-((4-butoxyphenyl)methyl)-2-thioxo-
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-((4-propoxyphenyl)methyl)-2-thioxo- is unique due to its specific propoxyphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications.
Properties
CAS No. |
55383-88-5 |
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Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
1-[(4-propoxyphenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H18N2O2S/c1-2-9-18-12-5-3-11(4-6-12)10-16-8-7-13(17)15-14(16)19/h3-6H,2,7-10H2,1H3,(H,15,17,19) |
InChI Key |
FVDLXEUZLZIGDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CCC(=O)NC2=S |
Origin of Product |
United States |
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